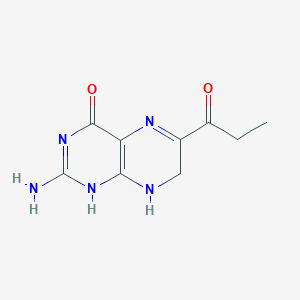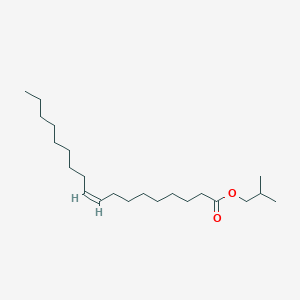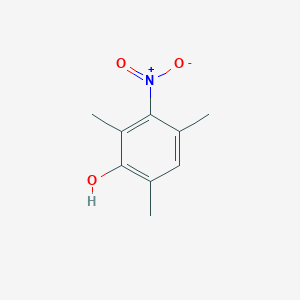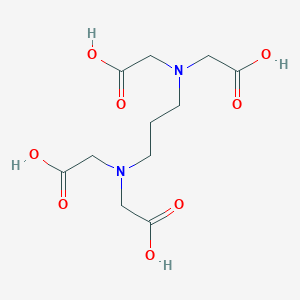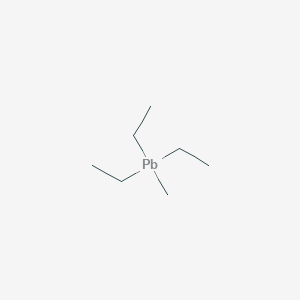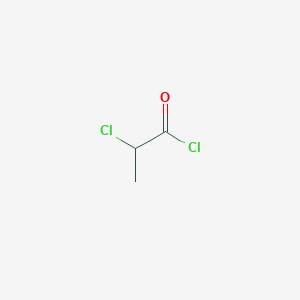
2-クロロプロピオニルクロリド
概要
説明
2-Chloropropionyl chloride (2-CPC) is an organochlorine compound and a halogenated derivative of propionic acid. It is a colorless to pale yellow liquid with a pungent odor. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CPC is also used as a protective agent in the production of certain foods and beverages.
科学的研究の応用
化学表面官能化
2-クロロプロピオニルクロリドは、パリレンCの化学表面官能化における試薬として使用されます . パリレンCは、その優れた耐薬品性、電気的特性、生体適合性から、様々な種類の表面コーティングに広く用いられています。官能化プロセスは、パリレンCの表面特性を改質し、より幅広い用途に適応させることができます。
ミントラクトンの合成
この化合物は、(±)-ミントラクトンの合成において重要な役割を果たします . ミントラクトンは、いくつかの植物に含まれる、ミント様の香りの天然化合物です。香料・香料業界で潜在的な用途があります。
ポリエチレングリコールマクロ開始剤の調製
2-クロロプロピオニルクロリドは、ポリエチレングリコールマクロ開始剤の調製に使用されます . マクロ開始剤は、重合プロセスで連鎖反応を開始する物質です。ポリエチレングリコールは、医療、化粧品、工業製造など、様々な分野で用途のある汎用性の高いポリマーです。
塩素修飾TiO2ナノ粒子
また、塩素修飾TiO2ナノ粒子の調製にも使用されます . 二酸化チタン(TiO2)ナノ粒子は、高い屈折率、強いUV光吸収、耐薬品性など、独自の特性を持つため、幅広い用途があります。塩素修飾はこれらの特性を強化し、光触媒、太陽電池、センサーなどの用途に適したものになります。
ATRP開始剤
2-クロロプロピオニルクロリドは、原子移動ラジカル重合(ATRP)開始剤の調製に使用されます . ATRPは、制御された/リビングラジカル重合の一種であり、事前に決められた分子量と狭い分子量分布を持つポリマーを合成することができます。これは、高度な材料の設計に大きな影響を与えます。
有機合成
アシルクロリドとして、2-クロロプロピオニルクロリドは、様々な有機合成反応に関与する反応性の高い化合物です . アルコールと反応してエステルを、アミンと反応してアミドを、水と反応してカルボン酸を生成します。これらの反応は、様々な有機化合物の合成において基礎的なものです。
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Chloropropionyl chloride are the respiratory system, gastrointestinal system, eyes, and skin . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution .
Mode of Action
2-Chloropropionyl chloride interacts with its targets through acylation and nucleophilic substitution . The compound’s 2-chloro-ethyl fragment can serve as a masked vinyl group, making it a versatile reagent in various chemical reactions .
Biochemical Pathways
For instance, it can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Result of Action
The molecular and cellular effects of 2-Chloropropionyl chloride’s action largely depend on its reactivity and the specific biological context. It’s known to cause burns of eyes, skin, and mucous membranes . It’s also harmful if swallowed and can affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloropropionyl chloride. For instance, it reacts violently with water, liberating toxic gas . It’s also flammable, and its containers may explode when heated . Therefore, the compound’s action can be greatly influenced by factors such as humidity, temperature, and the presence of other reactive substances.
生化学分析
Biochemical Properties
2-Chloropropionyl chloride is capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can undergo nucleophilic substitution . This property allows it to interact with various enzymes, proteins, and other biomolecules, altering their functions and participating in various biochemical reactions .
Cellular Effects
It is known to cause severe burns and is toxic if swallowed . It is also known to cause chemical burns to the respiratory tract .
Molecular Mechanism
2-Chloropropionyl chloride acts as an acyl chloride derivative of propionic acid . It undergoes the characteristic reactions of acyl chlorides, including nucleophilic acyl substitution . It can react with isobutylbenzene to give ibuprofen after hydrolysis .
Temporal Effects in Laboratory Settings
It is known to be a volatile liquid , suggesting that it may evaporate over time under certain conditions.
Metabolic Pathways
It is known to participate in the synthesis of ibuprofen , suggesting that it may interact with enzymes and cofactors involved in this pathway.
特性
IUPAC Name |
2-chloropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864097 | |
| Record name | 2-Chloropropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Chloropropionyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
19.0 [mmHg] | |
| Record name | 2-Chloropropionyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7623-09-8 | |
| Record name | 2-Chloropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloropropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Chloropropionyl chloride?
A1: 2-Chloropropionyl chloride has the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol.
Q2: Is there spectroscopic data available for 2-Chloropropionyl chloride?
A2: Yes, [] describes the use of Infrared (IR), Ultraviolet-visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-Chloropropionyl chloride. For example, NMR analysis shows characteristic peaks at δ 3.08, 2H, t, J = 6 Hz; 3.71, 2H, t, J = 6 Hz; 4.00 ppm, 2H, s. []
Q3: What safety precautions should be taken when handling 2-Chloropropionyl chloride?
A3: 2-Chloropropionyl chloride is highly irritating to the skin, eyes, and mucous membranes. It should be handled in a fume hood with appropriate personal protective equipment. []
Q4: How is 2-Chloropropionyl chloride used in Friedel-Crafts reactions?
A4: 2-Chloropropionyl chloride serves as an acylating agent in Friedel-Crafts reactions. It reacts with aromatic compounds like benzene in the presence of Lewis acid catalysts like aluminum chloride to produce α,β′-dichloroalkyl ketones. This reaction is exemplified by the synthesis of 2-chlorovinyl 1,1-dichloroethyl ketone from 2-Chloropropionyl chloride and 1,2-dichloroethene. [, , ]
Q5: Can 2-Chloropropionyl chloride be used to synthesize optically active compounds?
A5: Yes, [] describes the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, using (R)-2-Chloropropionyl chloride as the starting material. This chiral pool approach allows for the synthesis of the target compound with high optical yield. []
Q6: How is 2-Chloropropionyl chloride utilized in the synthesis of polymers?
A6: 2-Chloropropionyl chloride plays a crucial role in synthesizing various polymers.
- It is used to introduce initiating sites for atom transfer radical polymerization (ATRP) onto various substrates. This process is exemplified by its reaction with hydroxyl groups on multiwalled carbon nanotubes (MWNT) to enable the grafting of polymers like poly(tert-butyl acrylate) (PtBA) and poly(4-vinylpyridine) (P4VP). []
- It is also employed to synthesize macroinitiators for ATRP, such as in the synthesis of well-defined poly(glycidol) macroinitiators. These macroinitiators are further used to produce block copolymers with controlled molecular weight distribution and composition. []
- Additionally, 2-Chloropropionyl chloride is utilized in the preparation of star polymers, including β-cyclodextrin-based star block copolymers, through the esterification of hydroxyl groups. []
Q7: Can you provide an example of how 2-Chloropropionyl chloride is used in pharmaceutical synthesis?
A7: [] details a large-scale synthesis of the antitumor agent R116010, where 2-Chloropropionyl chloride is used in the first step. It reacts with N-phenyl-2-benzothiazolamine via a Friedel-Crafts reaction to yield an α-chloroketone intermediate. This intermediate is further processed to ultimately obtain the desired antitumor agent. []
Q8: How does 2-Chloropropionyl chloride contribute to surface modification?
A8: [] demonstrates the use of 2-Chloropropionyl chloride in surface modification, specifically for parylene C films. Friedel-Crafts acylation with 2-Chloropropionyl chloride introduces a reactive chloropropionyl group onto the parylene C surface. This allows for the attachment of various functional groups, improving metal adhesion and enabling the grafting of polymers like poly-N-isopropylacrylamide (pNIPAM) via ATRP. []
Q9: Is 2-Chloropropionyl chloride used in the synthesis of ephedrine or pseudoephedrine?
A9: Yes, both [] and [] introduce a novel method for synthesizing ephedrine and pseudoephedrine utilizing 2-Chloropropionyl chloride. This method involves a Friedel-Crafts reaction between 2-Chloropropionyl chloride and benzene to generate 2-chloro-1-phenyl-1-propanone. This intermediate then reacts with methylamine to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain the desired ephedrine or pseudoephedrine. This method offers a safer and more environmentally friendly alternative to traditional methods by avoiding the use of hazardous reagents like phosphorus trichloride and bromine. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





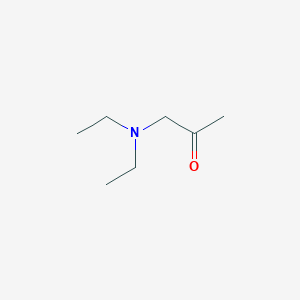

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
